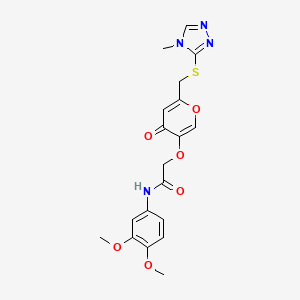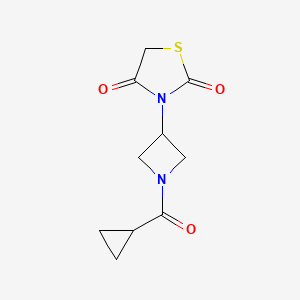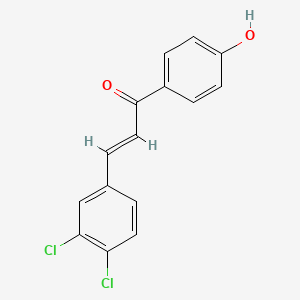
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide, also known as DTTEN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Structure and Interaction
- Molecular Structure Analysis : Studies have focused on understanding the structural characteristics of similar compounds. For example, research on "Diethyl 2,2′-[(5-dimethylamino-1-naphthyl)sulfonylimino]diacetate" revealed insights into the displacement of the N atom from the naphthalene ring system and the conformation of ethoxy groups, contributing to the understanding of molecular interactions in crystals through weak intermolecular C—H⋯O hydrogen bonds (Yong Zhang, Yuan Qu, Ting Liu, 2009).
Biomedical Applications
- Alzheimer's Disease Research : Compounds structurally similar to "N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-ethoxy-1-naphthamide" have been utilized in research for Alzheimer's disease. For instance, the use of hydrophobic radiofluorinated derivatives for positron emission tomography (PET) imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's patients provides a noninvasive technique for monitoring the progression of this disease (K. Shoghi-Jadid et al., 2002).
Chemical Synthesis and Fluorescence
- Fluorescent Probes for β-Amyloids : The synthesis of fluorescent probes for β-amyloids, which shows high binding affinities toward Aβ(1–40) aggregates, indicates the potential of similar compounds in the molecular diagnosis of Alzheimer’s disease. Such studies offer powerful tools for exploring the mechanisms of diseases at the molecular level (Huan-bao Fa et al., 2015).
Catalysis and Enzymatic Activity
- Catalytic Activities : Research into Schiff base complexes involving similar molecular structures has explored their catalytic activities, including their role as mimics for enzymes like catechol oxidase and phenoxazinone synthase. These studies contribute to the development of synthetic catalysts that can perform enzyme-like functions (Kousik Ghosh, K. Harms, S. Chattopadhyay, 2017).
DNA Interaction and Antineoplastic Activity
- DNA Intercalation and Antineoplastic Activities : Investigations into the structural modification of anthraquinones have revealed the relationship between specific aminoalkylamino side chains and their antineoplastic (anti-cancer) activity. This research is crucial for understanding how molecular modifications can enhance the therapeutic efficacy of compounds (R. K. Zee-Cheng et al., 1979).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-25-18-12-11-15-8-5-6-9-16(15)20(18)21(24)22-14-17(23(2)3)19-10-7-13-26-19/h5-13,17H,4,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBGUGDERPLZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)
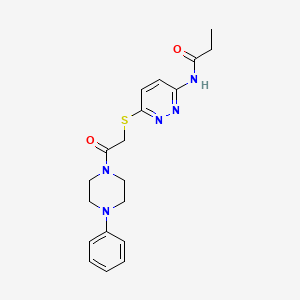
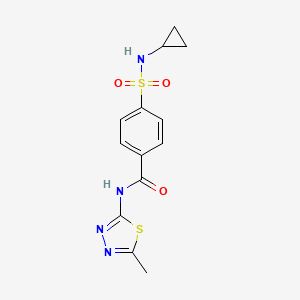

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)


![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)

